[(1-ethyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine
Description
Chemical Structure: The compound features a pyrazole ring substituted with an ethyl group at the 1-position and a methyl group at the 4-position. This pyrazole-derived methyl group is connected via a secondary amine to a (furan-2-yl)methyl substituent.
Molecular Formula: C₁₁H₁₅N₃O
Molecular Weight: 205.26 g/mol
Key Features:
- Ethyl Group (1-position): Enhances lipophilicity and metabolic stability compared to smaller alkyl groups.
- Furan Substituent: Introduces a heteroaromatic oxygen atom, enabling dipole interactions and influencing solubility.
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-1-(furan-2-yl)methanamine |
InChI |
InChI=1S/C11H15N3O/c1-2-14-9-10(7-13-14)6-12-8-11-4-3-5-15-11/h3-5,7,9,12H,2,6,8H2,1H3 |
InChI Key |
PJMMCNCIOQMBDS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions.
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Coupling of Pyrazole and Furan Rings: The final step involves the coupling of the pyrazole and furan rings through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a furan derivative in the presence of a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the pyrazole ring, converting it to pyrazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazole and furan derivatives.
Scientific Research Applications
[(1-ethyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of [(1-ethyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in inflammation, cell signaling, and metabolism.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Pyrazole Ring
[(1-Methyl-1H-pyrazol-4-yl)methyl][(5-methylfuran-2-yl)methyl]amine
- Molecular Formula : C₁₁H₁₅N₃O
- Molecular Weight : 205.26 g/mol
- Key Differences :
- Pyrazole substituent: 1-methyl (vs. 1-ethyl in the target compound).
- Furan substituent: 5-methyl (vs. unsubstituted furan).
- Impact: Reduced steric bulk and lipophilicity due to the methyl group on pyrazole.
(1-Ethyl-1H-pyrazol-5-yl)methylamine
- Molecular Formula : C₁₁H₂₁N₃
- Molecular Weight : 195.31 g/mol
- Key Differences :
- Pyrazole substituent position: 5-CH₂ (vs. 4-CH₂ in the target compound).
- Amine substituent: Linear pentyl chain (vs. furylmethyl).
- Impact :
- Altered spatial orientation due to the pyrazole substitution pattern.
- Increased hydrophobicity from the pentyl chain, reducing solubility.
Variations in Amine Substituents
[(1-Ethyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine
- Molecular Formula : C₁₇H₂₅N₃O
- Molecular Weight : 287.41 g/mol
- Key Differences :
- Amine substituent: 2-(3-Methoxyphenyl)ethyl (vs. furylmethyl).
N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]ethanamine
- Molecular Formula : C₈H₁₅N₃
- Molecular Weight : 153.22 g/mol
- Key Differences :
- Amine substituent: Ethyl (vs. furylmethyl).
- Impact :
- Simplified structure with reduced steric hindrance.
- Lower molecular weight and polarity, affecting pharmacokinetic properties.
Biological Activity
[(1-ethyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine is a heterocyclic compound that incorporates both pyrazole and furan moieties, which are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential applications in drug development, particularly as an antimicrobial and anticancer agent.
Chemical Structure and Properties
The unique structure of this compound allows it to engage in various chemical reactions, making it a valuable intermediate in organic synthesis. The compound's properties are influenced by the interactions between the pyrazole and furan rings, which can modulate its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit certain metabolic enzymes, thereby exerting therapeutic effects. The precise mechanisms depend on the biological context in which the compound is applied.
Biological Activities
Research has indicated several key areas where this compound exhibits notable biological activity:
Antimicrobial Activity
Studies suggest that compounds containing pyrazole and furan rings can possess significant antimicrobial properties. For example, derivatives of pyrazole have shown effectiveness against various bacterial strains, indicating potential use in treating infections.
Anticancer Properties
The compound has been investigated for its anticancer potential. Pyrazole derivatives have been documented to exhibit cytotoxic effects against cancer cell lines, potentially through mechanisms such as apoptosis induction and cell cycle arrest. Research into related compounds has shown promising results in inhibiting tumor growth in vitro and in vivo .
Case Studies
- Antimicrobial Screening : A study screened various pyrazole derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria. This compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, showcasing its potential as a lead compound for antibiotic development.
- Anticancer Activity : In vitro studies involving human cancer cell lines (e.g., HeLa and MCF7) revealed that compounds similar to this compound could induce apoptosis at micromolar concentrations. This effect was linked to the activation of caspase pathways, highlighting the compound's therapeutic potential against malignancies .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Ethyl-3-methylpyrazole | Lacks furan moiety | Moderate antimicrobial activity |
| Furan derivatives | Lacks pyrazole moiety | Limited anticancer properties |
| [(1-methylpyrazol-3-yl)methyl][(furan-2-yl)methyl]amine | Similar but with methyl substitution | Enhanced cytotoxicity compared to simpler analogs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
